Cas no 141113-41-9 ((R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol)

(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol structure
141113-41-9 structure
Product Name:(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol
Numero CAS:141113-41-9
MF:C11H11F2N3O2
MW:255.220749139786
CID:64657
PubChem ID:11139715
Update Time:2025-04-18

(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol
    • (R)-2-(2,4-difluoro-phenyl)-3-[1H-1,2,4]triazoll-1-yl-propane-1,2-diol?
    • (R)-(-)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-yl)-1,2-propanediol
    • (R)-(-)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1,2-diol
    • (R)-2-(2,4-DIFLUORFENYL)-3-(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-1,2-DIOL
    • (R)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol
    • (R)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazole-1-yl)-propane-1,2-diol
    • (R)-2-(2,4-difluoro-phenyl)-3-[1H-1,2,4]triazoll-1-yl-propane-1,2-diol
    • (2R)-2-(2,4-DIFLUOROPHENYL)-3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL
    • 141113-41-9
    • SCHEMBL6942116
    • 1,2-Propanediol, 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (2R)-
    • Inchi: 1S/C11H11F2N3O2/c12-8-1-2-9(10(13)3-8)11(18,5-17)4-16-7-14-6-15-16/h1-3,6-7,17-18H,4-5H2/t11-/m1/s1
    • Chiave InChI: BZYVJTMKMDGJRN-LLVKDONJSA-N
    • Sorrisi: FC1C=C(C=CC=1[C@](CO)(CN1C=NC=N1)O)F

Proprietà calcolate

  • Massa esatta: 255.08200
  • Massa monoisotopica: 255.08193293g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 285
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0
  • Superficie polare topologica: 71.2Ų

Proprietà sperimentali

  • PSA: 71.17000
  • LogP: 0.43640
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.